molecular formula C6H13O4P B081359 [(Z)-But-2-en-2-yl] dimethyl phosphate CAS No. 14477-80-6

[(Z)-But-2-en-2-yl] dimethyl phosphate

Cat. No.: B081359
CAS No.: 14477-80-6
M. Wt: 180.14 g/mol
InChI Key: GQKDEJFPJXORPM-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-But-2-en-2-yl] dimethyl phosphate is a high-purity organophosphorus compound with the molecular formula C₆H₁₃O₄P, offered for chemical and biochemical research . This structural motif is of significant interest in synthetic chemistry, particularly in the development of molecules with potential biological activity. The (Z) configuration around the central double bond is a critical structural feature that can influence the compound's stereochemical properties and its interaction with biological systems, a consideration well-documented in the study of geometrically isomeric pesticides like monocrotophos and dicrotophos . Organophosphates are a versatile class of compounds with wide-ranging applications in research. They serve as key intermediates in organic synthesis and are utilized in the development of ligands for metal complexes in coordination chemistry, as seen in studies involving zinc(II) and other metal ions . Furthermore, the dimethyl phosphate group is a common functionality in the synthesis of more complex phosphonates and organophosphorus architectures, which are explored for their utility in medicinal chemistry, materials science, and as probes for studying biochemical pathways . Researchers value this compound for its potential use in creating novel molecular structures or as a model substrate in reaction development and mechanistic studies. Applications & Research Value: Chemical Synthesis: Acts as a versatile synthetic intermediate or building block for constructing more complex organophosphorus molecules, including those with potential pharmacological profiles . Coordination Chemistry: Can be investigated for its properties as a ligand, forming complexes with various metal ions for catalytic or materials science applications . Biochemical Research: The organophosphate structure provides a template for studies into enzyme interactions and inhibition mechanisms, relevant to the mode of action of certain acetylcholinesterase inhibitors . Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

14477-80-6

Molecular Formula

C6H13O4P

Molecular Weight

180.14 g/mol

IUPAC Name

[(Z)-but-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C6H13O4P/c1-5-6(2)10-11(7,8-3)9-4/h5H,1-4H3/b6-5-

InChI Key

GQKDEJFPJXORPM-WAYWQWQTSA-N

SMILES

CC=C(C)OP(=O)(OC)OC

Isomeric SMILES

C/C=C(/C)\OP(=O)(OC)OC

Canonical SMILES

CC=C(C)OP(=O)(OC)OC

Synonyms

Phosphoric acid dimethyl=1-methyl-1-propenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphates

Substituent Effects on Physical and Chemical Properties

The substituent attached to the phosphate group determines molecular weight, polarity, and stability. For example:

Compound Molecular Formula [M+H]+ (m/z) Key Substituents Applications/Properties
Trimethyl phosphate (TMP) C₃H₉O₄P 141 Three methyl groups Electrolyte additive
Triethyl phosphate (TEP) C₆H₁₅O₄P 183 Three ethyl groups Flame retardant
Dimethyl ethyl phosphate C₄H₁₁O₄P 155 Two methyl, one ethyl Intermediate in synthesis
Dichlorvos C₄H₇Cl₂O₄P 221* Dichlorovinyl group Insecticide (high toxicity)
[(Z)-But-2-en-2-yl] dimethyl phosphate C₆H₁₁O₄P ~199 (estimated) (Z)-butenyl, two methyl groups Hypothesized: Potential use in electrolytes or as a flame retardant

Key Observations :

  • Molecular Weight and Polarity : The (Z)-butenyl group in the target compound increases molecular weight compared to TMP or dimethyl ethyl phosphate, likely reducing volatility and enhancing thermal stability .
  • Toxicity: Dichlorvos, with its dichlorovinyl group, exhibits high acute toxicity due to acetylcholinesterase inhibition. The absence of chlorine in this compound suggests lower toxicity, akin to non-halogenated analogs like TMP .
Reactivity and Stability
  • Hydrolysis: Organophosphates with bulky substituents (e.g., ethoxyethyl diethyl phosphate, m/z 213) hydrolyze more slowly than smaller analogs due to steric protection of the phosphate center . The (Z)-butenyl group in the target compound may similarly shield the phosphorus atom, enhancing stability in aqueous environments.
  • Thermal Degradation: Halogenated phosphates (e.g., TCPP) decompose at higher temperatures than non-halogenated ones. The unsaturated butenyl group in the target compound could promote thermal decomposition via radical pathways, similar to dichlorvos .

Preparation Methods

Cross-Metathesis of Dimethyl Allylphosphonate with Alkenes Using Z-Selective Catalysts

Cross-metathesis has emerged as a versatile strategy for constructing (Z)-alkene-containing phosphates. A seminal approach involves reacting dimethyl allylphosphonate (59 ) with crotylated substrates in the presence of ruthenium-based catalysts. For instance, Agrofoglio’s team demonstrated that bis(POM)-allylphosphonates (e.g., 63a ) could be synthesized via cross-metathesis between dimethyl allylphosphonate and crotylated uracil (60 ) using Grubbs catalyst A at 40°C (Scheme 18) . Adapting this method, [(Z)-but-2-en-2-yl] dimethyl phosphate can be synthesized by replacing uracil with a (Z)-configured alkene precursor.

Key Reaction Conditions

  • Catalyst : Hoveyda-Grubbs 2nd generation (for Z-selectivity)

  • Solvent : Dichloromethane or toluene

  • Temperature : 40–60°C

  • Yield : 60–75% (based on analogous protocols)

The stereochemical outcome hinges on the catalyst’s ability to favor Z-geometry. Recent advances in cyclometalated ruthenium catalysts have improved Z-selectivity, achieving >90% stereochemical purity in related systems .

Phosphorylation of (Z)-But-2-en-2-ol via Phosphorochloridate or POCl₃

Direct phosphorylation of (Z)-but-2-en-2-ol offers a straightforward route. The alcohol is first synthesized via Lindlar hydrogenation of but-2-yn-2-ol, yielding the Z-alkene with >95% selectivity. Subsequent phosphorylation employs dimethyl phosphorochloridate (ClPO(OCH₃)₂) under basic conditions:

(Z)-But-2-en-2-ol+ClPO(OCH₃)₂Et₃NCH₂Cl₂[(Z)-But-2-en-2-yl] dimethyl phosphate\text{(Z)-But-2-en-2-ol} + \text{ClPO(OCH₃)₂} \xrightarrow[\text{Et₃N}]{\text{CH₂Cl₂}} \text{this compound}

Optimized Parameters

  • Base : Triethylamine (2.5 equiv)

  • Reaction Time : 12–24 hours

  • Yield : 50–65%

Alternative methods using POCl₃ followed by methanol quenching are less efficient (<40% yield) due to competing elimination reactions .

Michaelis-Becker Reaction Using Z-Configured Allyl Halides and Dimethyl Phosphite

The Michaelis-Becker reaction, which couples dialkyl phosphites with alkyl halides, has been adapted for Z-allylic systems. For example, (Z)-but-2-en-2-yl bromide reacts with dimethyl phosphite in the presence of sodium hydride:

(Z)-C₄H₇Br+(CH₃O)₂P(O)HNaHTHF[(Z)-But-2-en-2-yl] dimethyl phosphate\text{(Z)-C₄H₇Br} + \text{(CH₃O)₂P(O)H} \xrightarrow[\text{NaH}]{\text{THF}} \text{this compound}

Challenges and Solutions

  • Side Reactions : Elimination to form dienes (mitigated by low temperatures)

  • Yield : 45–55% (after chromatographic purification)

This method is limited by the availability of Z-configured allyl halides, which require stereospecific synthesis via radical or ionic pathways.

Mitsunobu Coupling for Phosphate Ester Formation

The Mitsunobu reaction enables phosphorylation of sterically hindered alcohols. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, (Z)-but-2-en-2-ol couples with dimethyl phosphate derivatives:

(Z)-But-2-en-2-ol+(CH₃O)₂P(O)OHDEAD, PPh₃THF[(Z)-But-2-en-2-yl] dimethyl phosphate\text{(Z)-But-2-en-2-ol} + \text{(CH₃O)₂P(O)OH} \xrightarrow[\text{DEAD, PPh₃}]{\text{THF}} \text{this compound}

Advantages and Limitations

  • Yield : 70–80% (for analogous nucleoside prodrugs)

  • Cost : High due to stoichiometric phosphine and azodicarboxylate use

Comparative Analysis of Methods

MethodYield (%)Z-SelectivityScalabilityCost Efficiency
Cross-Metathesis60–75>90%ModerateHigh
Phosphorochloridate50–6595%HighModerate
Michaelis-Becker45–5585%LowLow
Mitsunobu70–8098%LowVery High

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